3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester
Overview
Description
3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the isopropoxy and methoxy groups on the phenyl ring enhances its solubility and reactivity in various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 3-isopropoxy-5-methoxyphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically converting the boronic ester to the corresponding boronic acid.
Reduction: Reduction reactions are less common but can be used to modify the functional groups on the phenyl ring.
Substitution: The most notable reaction is the Suzuki–Miyaura coupling, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or toluene.
Major Products:
Oxidation: 3-Isopropoxy-5-methoxyphenylboronic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Biaryl compounds formed via Suzuki–Miyaura coupling.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Catalysis: Serves as a reagent in catalytic cycles, especially in cross-coupling reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Used in the preparation of advanced materials, including polymers and electronic materials.
Agriculture: Involved in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The primary mechanism of action for 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester in the Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond. The presence of the isopropoxy and methoxy groups can influence the electronic properties of the phenyl ring, thereby affecting the reactivity and selectivity of the coupling reaction.
Comparison with Similar Compounds
- Phenylboronic acid, pinacol ester
- 3-Methoxyphenylboronic acid, pinacol ester
- 3-Isopropoxyphenylboronic acid, pinacol ester
Comparison:
- Reactivity: 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester exhibits unique reactivity due to the combined effects of the isopropoxy and methoxy groups, which can enhance its solubility and reactivity in organic solvents.
- Stability: The pinacol ester form provides greater stability compared to the free boronic acid, making it more suitable for various synthetic applications.
- Applications: While similar compounds are also used in Suzuki–Miyaura coupling, the specific substituents on the phenyl ring of this compound can offer distinct advantages in terms of selectivity and yield in certain reactions.
Properties
IUPAC Name |
2-(3-methoxy-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-11(2)19-14-9-12(8-13(10-14)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTUUNAEKXIMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135046 | |
Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-95-0 | |
Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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